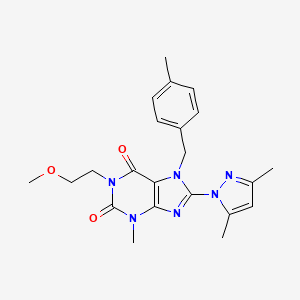

![molecular formula C17H21NO2 B2952110 (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone CAS No. 2416233-63-9](/img/structure/B2952110.png)

(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

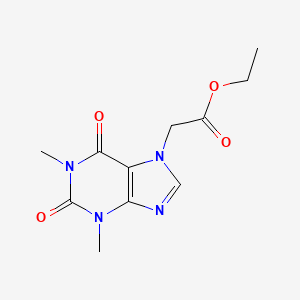

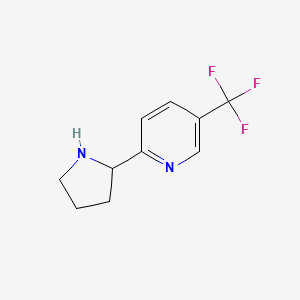

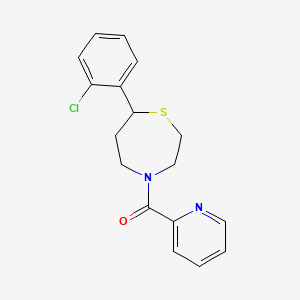

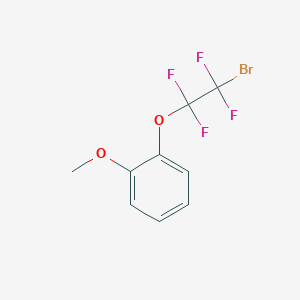

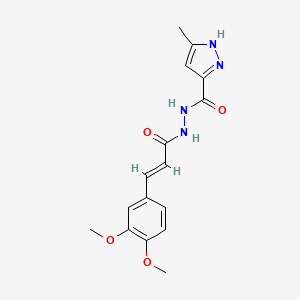

The compound “(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring with one nitrogen and five carbon atoms), and a bicyclic hexane structure with an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic hexane structure, the introduction of the phenyl group, and the attachment of the piperidinyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The phenyl group is a planar, aromatic ring, while the piperidine ring is a saturated, non-aromatic ring. The bicyclic hexane structure introduces additional complexity, especially because it contains an oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in reactions involving the nitrogen atom. The bicyclic hexane structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxygen and nitrogen atoms might increase its solubility in polar solvents. The compound’s boiling and melting points, density, and other properties could be predicted using computational chemistry methods .科学研究应用

Drug Discovery and Development

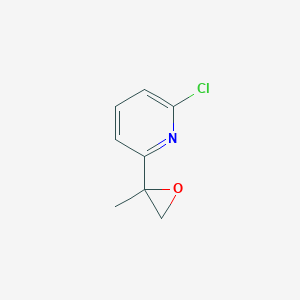

The compound EN300-26638696, with its bicyclic structure, serves as a saturated bioisostere for the phenyl ring . This property is particularly valuable in drug discovery, where the replacement of the phenyl ring with bioisosteres like 2-oxabicyclo[2.1.1]hexane can lead to drugs with improved physicochemical properties, such as increased water solubility and enhanced metabolic stability . This modification can potentially result in new bioactive analogs of existing drugs, offering a pathway to novel therapeutics with better pharmacokinetic profiles.

Agrochemistry

In the field of agrochemistry, EN300-26638696’s core structure has been utilized to replace the ortho-substituted phenyl ring in marketed agrochemicals . This substitution has dramatically improved water solubility and reduced lipophilicity while retaining bioactivity. Such enhancements are crucial for developing more effective and environmentally friendly agrochemicals.

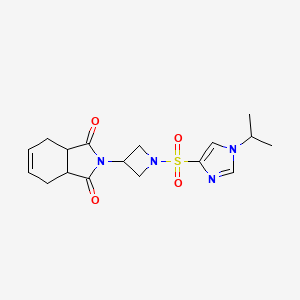

Antimicrobial and Antifungal Applications

The compound has shown promise in antimicrobial, antifungal, and antiparasitic activities. Its unique structure could be exploited to develop new treatments that address the growing concern of antibiotic resistance by targeting pathogens through different mechanisms compared to traditional antibiotics.

Anticancer Research

EN300-26638696 has been studied for its potential as an anticancer agent. The compound’s ability to act as a bioisostere makes it a candidate for creating cancer drugs with better selectivity and lower side effects, which is a significant step forward in oncology.

Organic Synthesis

The bicyclic structure of EN300-26638696 is an important scaffold in organic synthesis . It can be incorporated into a variety of complex molecules, making it a valuable building block for synthesizing new compounds with potential applications across different fields of chemistry.

Medicinal Chemistry

In medicinal chemistry, the replacement of aromatic rings with saturated bioisosteres like EN300-26638696 is a strategy to escape from flatland . This approach leads to the creation of F(sp3)-rich structures that are more three-dimensional and can interact with biological targets in more nuanced ways, potentially leading to drugs with higher efficacy and specificity.

安全和危害

未来方向

属性

IUPAC Name |

(4-phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-16(18-9-5-2-6-10-18)15-14-11-17(15,12-20-14)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVDUVQPWOOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2C3CC2(CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)

![8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2952030.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)

![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)

![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)